MeOSuc-Ala-Ala-Pro-Val-AMC
Description
Significance of Proteases in Biological Systems
Proteases are enzymes that catalyze the breakdown of proteins through a process known as proteolysis. This fundamental action is not merely destructive; it is a highly regulated mechanism essential for countless biological functions. These include protein turnover, cell signaling, immune responses, and blood coagulation. For instance, neutrophil elastase, a serine protease found in the azurophilic granules of neutrophils, plays a crucial role in host defense by degrading proteins of engulfed microorganisms. nih.gov However, the dysregulation of protease activity is a hallmark of numerous diseases. nih.gov Excessive protease action can lead to tissue damage in inflammatory conditions, while insufficient activity can impair vital physiological processes. nih.gov Therefore, the ability to accurately measure the activity of specific proteases is paramount for both basic research and the development of therapeutic interventions.
Role of Fluorogenic Substrates in Protease Activity Assessment
The assessment of protease activity often employs synthetic substrates that, upon cleavage by a specific protease, produce a detectable signal. Fluorogenic substrates are a particularly powerful class of these tools. iris-biotech.de They consist of a peptide sequence, which is recognized by the target protease, linked to a fluorescent molecule, or fluorophore. caymanchem.com In its bound state within the substrate, the fluorophore's fluorescence is quenched. iris-biotech.decaymanchem.com When the protease cleaves the peptide bond, the fluorophore is released, resulting in a significant increase in fluorescence. iris-biotech.decaymanchem.com This change in fluorescence can be measured over time to determine the rate of the enzymatic reaction, providing a direct and sensitive measure of the protease's activity. iris-biotech.demedchemexpress.com This method avoids the complexities and safety concerns associated with radiolabeling and offers a straightforward and robust assay format. iris-biotech.de
Overview of MeOSuc-Ala-Ala-Pro-Val-AMC as a Research Tool
This compound is a highly sensitive and specific fluorogenic substrate designed primarily for assaying serine proteases, with a particular emphasis on human neutrophil elastase (HNE) and porcine pancreatic elastase. glpbio.comcaymanchem.com Its structure is a carefully designed combination of a tetrapeptide sequence (Ala-Ala-Pro-Val), an N-terminal methoxysuccinyl (MeOSuc) group, and a C-terminal 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. caymanchem.com
The peptide sequence, Ala-Ala-Pro-Val, mimics the natural cleavage site for elastases, ensuring high specificity. The valine residue at the P1 position is particularly important for recognition by HNE. The MeOSuc group at the N-terminus enhances the substrate's solubility and minimizes non-specific binding. The AMC group at the C-terminus is the fluorescent reporter. caymanchem.com
Upon cleavage of the amide bond between the valine residue and the AMC molecule by an active elastase, the free AMC is liberated. iris-biotech.de This release leads to a dramatic increase in fluorescence, which can be monitored in real-time. glpbio.comcaymanchem.com The excitation and emission maxima of the released AMC are typically in the range of 355-380 nm and 440-460 nm, respectively. glpbio.comcaymanchem.com This substrate is sensitive enough to detect picomolar concentrations of elastase, making it an invaluable tool for a wide range of research applications. glpbio.comcaymanchem.com
Key Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₄₁N₅O₉ |
| Molecular Weight | 627.7 g/mol |
| CAS Number | 72252-90-5 |
| Excitation Maximum | 355-380 nm |
| Emission Maximum | 440-460 nm |
| Target Enzymes | Human Neutrophil Elastase, Porcine Pancreatic Elastase |
Research Applications of this compound
The high sensitivity and specificity of this compound have led to its widespread use in various research areas:
Enzyme Kinetics and Inhibition Studies: This substrate is extensively used to determine the kinetic parameters of elastase activity, such as K_m and k_cat. chemicalbook.com It is also a critical tool for screening and characterizing potential elastase inhibitors, which is crucial for drug discovery programs targeting inflammatory diseases. nih.gov
Cellular Assays: Researchers utilize this compound to measure elastase activity in cell lysates and conditioned media, providing insights into processes like neutrophil degranulation. nih.gov
Disease Research: Given the role of elastase in various pathologies, this substrate aids in studying disease mechanisms and identifying potential biomarkers.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41)/t18-,19-,22-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEUDEVBFFPSEI-NFHWZJRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design Principles and Fluorogenic Mechanism of Meosuc Ala Ala Pro Val Amc
Structural Basis for Protease Specificity
The selectivity of MeOSuc-Ala-Ala-Pro-Val-AMC for certain proteases, particularly elastases, is embedded in its molecular structure. This specificity arises from the precise arrangement of amino acids and the chemical nature of the N-terminal modification, which together create a substrate that is efficiently recognized and cleaved by the target enzyme's active site.
The Ala-Ala-Pro-Val Recognition Sequence
The core of the substrate's specificity lies in the tetrapeptide sequence: Alanine-Alanine-Proline-Valine (Ala-Ala-Pro-Val or AAPV). This sequence is a well-established recognition motif for elastases. pnas.orgsigmaaldrich.com Human neutrophil elastase, a serine protease involved in host defense and inflammatory processes, preferentially cleaves peptide bonds following small, aliphatic amino acid residues like valine. scbt.comsigmaaldrich.com The Ala-Ala-Pro-Val sequence mimics the natural cleavage sites for elastase, allowing the enzyme to bind and hydrolyze the substrate effectively. pnas.org The substrate is avidly hydrolyzed by human leukocyte and porcine pancreatic elastases but is not a substrate for cathepsin G, demonstrating its selectivity. caymanchem.combertin-bioreagent.comsigmaaldrich.comglpbio.com Research has utilized the Ala-Ala-Pro-Val scaffold as a foundational sequence for developing and testing new, potentially more sensitive or selective elastase probes. pnas.org
Influence of the Methoxy (B1213986) Succinyl (MeO-Suc) Moiety on Substrate Properties
The N-terminus of the peptide is blocked with a methoxy succinyl (MeO-Suc) group. This modification serves several crucial functions. Firstly, it prevents the substrate from being degraded by exopeptidases, which require a free N-terminus. Secondly, the MeO-Suc group enhances the substrate's properties, including its affinity for the target enzyme. scbt.com Compared to simpler N-terminal blocking groups like an acetyl group, the methoxysuccinyl group can increase solubility and promote more selective binding through enhanced hydrophobic interactions with the enzyme's active site. sigmaaldrich.comscbt.com This improved interaction contributes to the substrate's high sensitivity in detecting elastase activity. merckmillipore.comscbt.com
Fluorogenic Mechanism of Action
This compound is classified as a fluorogenic substrate because it is designed to generate a fluorescent signal upon enzymatic action. scbt.comscbt.com The intact molecule exhibits minimal fluorescence, but cleavage releases a highly fluorescent component, allowing for real-time monitoring of enzyme kinetics. glpbio.comrsc.org
Role of the 7-Amino-4-Methylcoumarin (B1665955) (AMC) Moiety in Signal Generation
The key to the fluorogenic signal is the 7-amino-4-methylcoumarin (AMC) group attached to the C-terminus of the valine residue via an amide bond. caymanchem.com AMC is a blue-emitting fluorophore. fluorofinder.com In the intact substrate, the fluorescence of the AMC moiety is significantly quenched by the attached peptide. rndsystems.com This quenching occurs because the amide bond alters the electronic properties of the coumarin (B35378) ring system. rndsystems.comthermofisher.com As a result, the uncleaved peptide has low intrinsic fluorescence. bertin-bioreagent.comglpbio.com
Principles of Fluorescence Enhancement Upon Enzymatic Cleavage
The detection of protease activity is based on the principle of fluorescence dequenching. When an active elastase enzyme recognizes and binds to the Ala-Ala-Pro-Val sequence, it catalyzes the hydrolysis of the amide bond between the C-terminal valine and the AMC group. rsc.org This cleavage event liberates the free 7-amino-4-methylcoumarin. rsc.org Freed from the quenching effect of the peptide, the AMC molecule exhibits its characteristic strong fluorescence. glpbio.comthermofisher.com
This process results in a linear increase in fluorescence intensity that is directly proportional to the rate of enzymatic activity. bertin-bioreagent.comglpbio.com The signal can be quantitatively measured using a fluorometer, with typical excitation wavelengths in the range of 355-380 nm and emission wavelengths between 440-460 nm. caymanchem.comfishersci.comglpbio.commedchemexpress.com This high sensitivity allows for the detection of elastase concentrations as low as the picomolar range. caymanchem.comglpbio.com
| Fluorogenic Properties | Wavelength (nm) | Source(s) |
| Excitation Maximum | 355 - 380 | caymanchem.comfishersci.comglpbio.com |
| Emission Maximum | 440 - 460 | caymanchem.comfishersci.comglpbio.commedchemexpress.com |
Quantitative Assessment of Protease Activity Using Meosuc Ala Ala Pro Val Amc
Target Enzyme Specificity Profiling
MeOSuc-Ala-Ala-Pro-Val-AMC is specifically designed to be a highly sensitive substrate for certain elastase enzymes, enabling researchers to profile their activity with precision.
This compound is a well-established and highly sensitive fluorogenic substrate for assessing the activity of human leukocyte elastase (HLE), also known as human neutrophil elastase (HNE). fishersci.commpbio.com The substrate's peptide sequence, Ala-Ala-Pro-Val, mimics the natural cleavage site for HLE. Upon hydrolysis of the amide bond between valine and AMC by HLE, the highly fluorescent AMC is released, leading to a measurable increase in fluorescence intensity. This allows for the detection of HLE concentrations as low as 11 picomolar (pM). bertin-bioreagent.comcaymanchem.com The optimal excitation and emission wavelengths for detecting the released AMC are approximately 355-380 nm and 440-460 nm, respectively. caymanchem.comglpbio.com
Similar to its application with HLE, this compound is also a sensitive fluorogenic substrate for determining the activity of porcine pancreatic elastase (PPE). mpbio.commpbio.com The substrate is readily cleaved by PPE, releasing the fluorogenic AMC molecule. bertin-bioreagent.com This allows for the detection of PPE concentrations as low as 18 pM. bertin-bioreagent.comcaymanchem.com The assay is performed using similar excitation and emission wavelengths as for HLE activity determination, typically around 380 nm for excitation and 460 nm for emission. medchemexpress.com
This compound is also recognized as a substrate for myeloblastin, also known as proteinase 3. fishersci.combachem.com While it is a good substrate for myeloblastin, the efficiency of cleavage may differ from that of HLE. nih.gov The determination of myeloblastin activity using this substrate follows the same principle of fluorometric detection of released AMC.
A key feature of this compound is its high specificity for elastases over other proteases, such as cathepsin G. caymanchem.comglpbio.comchemicalbook.com The methoxy (B1213986) succinyl (MeO-Suc) peptide sequence AAPV is avidly hydrolyzed by elastases but is not cleaved by cathepsin G. bertin-bioreagent.comcaymanchem.comglpbio.com This specificity is crucial for accurately measuring elastase activity in complex biological samples where multiple proteases may be present.
Enzymatic Kinetic Characterization
The interaction between this compound and its target enzymes can be quantitatively described by the Michaelis-Menten kinetics model.
The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). It is an inverse measure of the affinity of the enzyme for its substrate; a lower Km value indicates a higher affinity. ucl.ac.uksketchy.com For the interaction between this compound and various elastases, different Km values have been reported. For human leukocyte elastase, a Km of 140 μM has been documented. chemicalbook.comchemdad.com Another source reports a Km of 362 μM for both human leukocyte and porcine pancreatic elastase. glpbio.commedchemexpress.com This constant is a critical parameter for comparing the efficiency of different elastases in cleaving this substrate.
Interactive Data Tables
Table 1: Target Enzyme Specificity and Detection Limits
| Target Enzyme | Substrate Cleavage | Detection Limit (pM) |
| Human Leukocyte Elastase (HLE) | Yes | 11 |
| Porcine Pancreatic Elastase (PPE) | Yes | 18 |
| Myeloblastin | Yes | Not Reported |
| Cathepsin G | No | N/A |
Table 2: Michaelis-Menten Constants (Km) for this compound
| Enzyme | Km (μM) |
| Human Leukocyte Elastase (HLE) | 140 |
| Human Leukocyte Elastase (HLE) | 362 |
| Porcine Pancreatic Elastase (PPE) | 362 |
Catalytic Efficiency (kcat/Km) Analysis
The fluorogenic substrate this compound is extensively used to determine the kinetic parameters of serine proteases, particularly elastases. The catalytic efficiency, represented by the specificity constant (kcat/Km), is a crucial measure of how efficiently an enzyme converts a substrate into a product. It incorporates both the turnover rate (kcat) and the substrate binding affinity (Km).
For Human Leukocyte Elastase (HLE), also known as neutrophil elastase, this compound has been shown to be a highly effective substrate. The Michaelis constant (Km) for HLE with this substrate has been reported in the range of 130 µM to 140 µM. fishersci.comabcam.com One study determined the catalytic efficiency (kcat/Km) for HLE to be 120,000 s⁻¹ M⁻¹.
This substrate is also readily cleaved by Porcine Pancreatic Elastase (PPE). While specific kcat values for PPE with this compound are not as commonly cited in general product literature, a Km value of 362 µM has been reported for both HLE and PPE, indicating its utility for assaying both enzymes. glpbio.commedchemexpress.com The substrate is noted for its specificity, as it is avidly hydrolyzed by elastases but not by other proteases like cathepsin G. bertin-bioreagent.comcaymanchem.com
The kinetic constants for various elastases with this compound are summarized in the table below.
Table 1: Kinetic Constants for Proteases with this compound
| Enzyme | Km (µM) | kcat/Km (s⁻¹ M⁻¹) |
|---|---|---|
| Human Leukocyte Elastase | 130 - 140 | 120,000 |
Detection Sensitivity and Dynamic Range
This compound is a highly sensitive substrate, enabling the detection of very low levels of protease activity. The assay's sensitivity is derived from the enzymatic cleavage of the amide bond between the valine residue and the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The liberation of free AMC results in a significant increase in fluorescence, which can be monitored at an excitation wavelength of approximately 355-380 nm and an emission wavelength of 440-460 nm. glpbio.combertin-bioreagent.comcaymanchem.com
The high sensitivity of this fluorogenic substrate allows for the detection of elastase concentrations at the picomolar level. Specifically, it can detect as little as 11 pM of human leukocyte elastase and 18 pM of porcine pancreatic elastase. glpbio.combertin-bioreagent.comcaymanchem.com This makes it an invaluable tool for studies where enzyme concentrations are limited.
The dynamic range of an assay refers to the concentration range over which a reliable and linear response can be measured. While the lower limit of detection is well-established for this substrate, the upper limit and the linear dynamic range for quantifying enzyme concentration are dependent on specific assay conditions, such as substrate concentration and incubation time. However, studies utilizing AMC-based substrates have established linear calibration curves for the fluorescent product (AMC) at concentrations up to 20 µM. nih.gov The substrate itself has been used in kinetic assays at concentrations up to 200 µM. nih.gov The precise dynamic range for elastase detection would need to be determined empirically for a given set of experimental conditions.
Table 2: Detection Sensitivity for Elastases Using this compound
| Enzyme | Limit of Detection |
|---|---|
| Human Leukocyte Elastase | 11 pM |
Methodological Frameworks for Meosuc Ala Ala Pro Val Amc Based Assays
Fluorometric Assay Protocols
Fluorometric assays utilizing MeOSuc-Ala-Ala-Pro-Val-AMC are foundational for quantifying elastase activity in various biological contexts. These protocols are designed to optimize the conditions for enzymatic reaction and subsequent fluorescence detection.
The composition and pH of the reaction buffer are critical for optimal enzyme activity. Different studies have employed various buffer systems depending on the specific enzyme and experimental goals. For instance, an assay for elastase-like activity has been conducted using a buffer containing 0.1 M glycine-NaOH at a pH of 9.5, supplemented with 0.15 M NaCl and 5 mM MgCl₂. frontiersin.org In another application, a 0.1 M Tris-HCl buffer with a pH of 8 was used for proteolytic assays. frontiersin.org For profiling proteolytic activities, a 0.1 M MES buffer at pH 6.5 has been utilized. nih.gov The InnoZyme™ HNE Activity Assay kit specifies a Tris buffer at pH 7.5. merckmillipore.com These examples highlight the importance of selecting a buffer system that maintains the optimal pH for the specific elastase being studied.
| Buffer Component | Concentration | pH | Application Context |
| Glycine-NaOH | 0.1 M | 9.5 | Elastase-like activity assay frontiersin.org |
| Tris-HCl | 0.1 M | 8.0 | Proteolytic assay frontiersin.org |
| MES | 0.1 M | 6.5 | Profiling proteolytic activities nih.gov |
| Tris | Not Specified | 7.5 | HNE activity assay merckmillipore.com |
| HEPES | 20 mM | 7.2 | Protein storage and crystallization nih.gov |
| Citrate | 0.1 M | 6.0 | Cathepsin B-like, L-like, and legumain activity assays frontiersin.org |
This table presents a summary of buffer conditions used in various assays, some of which may utilize substrates other than this compound but provide context for protease activity measurements.
Temperature is a crucial parameter that directly influences the rate of enzymatic reactions. For assays involving this compound, maintaining a consistent and optimal temperature is essential for reproducible results. Studies have shown that incubation at 37°C is common for measuring human neutrophil elastase activity. merckmillipore.com For instance, the InnoZyme™ HNE Activity Assay recommends incubation at 37°C for either 4 or 24 hours. merckmillipore.com Another study involving proteolytic assays incubated samples at 30°C. frontiersin.org It is also critical to consider the stability of the substrate and its components at different temperatures. The lyophilized powder of this compound is stable for at least two years when stored at -20°C. However, stock solutions in DMSO may show degradation over time. Proper temperature control during the assay ensures that the observed changes in fluorescence are due to enzymatic activity rather than temperature-induced fluctuations.
Optimizing the concentrations of both the substrate, this compound, and the enzyme is a critical step in developing a robust assay. The substrate concentration should ideally be around the Michaelis-Menten constant (Km) value to ensure the reaction rate is sensitive to changes in enzyme concentration. The Km of this compound for human leukocyte elastase is approximately 140 µM to 362 µM. glpbio.com
In practice, substrate concentrations are often optimized empirically. For example, one study used a final substrate concentration of 0.2 mM (200 µM). frontiersin.org Another investigation into elastase kinetics used a range of substrate concentrations from 67 µM to 200 µM. nih.gov An assay for profiling proteolytic activities used a substrate concentration of 40 µM. nih.gov
Enzyme concentration needs to be adjusted to ensure a linear rate of fluorescence increase over the desired measurement period. The InnoZyme™ HNE Activity Assay kit, for instance, can detect enzyme concentrations ranging from 0.625-20 ng/ml with a 4-hour incubation or 62.5-2000 pg/ml with a 24-hour incubation. merckmillipore.com This high sensitivity allows for the detection of very low amounts of elastase, with some assays detecting as little as 11 pM of human leukocyte elastase. caymanchem.comglpbio.combertin-bioreagent.com
The enzymatic cleavage of this compound by elastase results in the release of the fluorophore AMC, leading to an increase in fluorescence intensity. caymanchem.com This increase is directly proportional to the rate of the enzymatic reaction. Therefore, measuring the fluorescence increment over a specific period is a standard method for determining enzyme activity. caymanchem.combertin-bioreagent.com
Kinetic assays typically involve monitoring the fluorescence at regular intervals. For example, in one study, the production of AMC was measured every 30 seconds for 8 minutes. nih.gov The rate of reaction is then calculated from the linear portion of the fluorescence versus time plot. This rate can be expressed in relative fluorescence units (RFU) per minute.
The fluorescent moiety released upon substrate cleavage, 7-amino-4-methylcoumarin (B1665955) (AMC), has specific excitation and emission wavelengths that must be used for accurate detection. The optimal excitation wavelength for AMC is in the range of 355-380 nm, while the optimal emission wavelength is in the range of 440-460 nm. caymanchem.comglpbio.combertin-bioreagent.com
Different studies and commercial kits provide slightly varying, but generally consistent, wavelength recommendations.
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Source |
| 380 | 460 | chemicalbook.com |
| 355-380 | 440-460 | caymanchem.comglpbio.combertin-bioreagent.com |
| 360-380 | 440-460 | merckmillipore.com |
| 360 | 460 | merckmillipore.com |
| 360 | 465 | nih.govnih.gov |
| 370 | 460 | nih.gov |
It is crucial to use a spectrofluorometer calibrated for AMC detection and to validate the instrument's sensitivity using a standard curve of free AMC.
Sample Preparation and Handling for Enzymatic Assays
Proper sample preparation and handling are paramount to obtaining accurate and reproducible results in enzymatic assays using this compound. The specific preparation will vary depending on the biological source of the enzyme.
For instance, when preparing protein extracts from leaf tissue, a common method involves grinding the tissue with sand in an extraction buffer. frontiersin.org This buffer typically contains components to maintain pH (e.g., Tris-HCl), stability (e.g., glycerol, EDTA, MgCl₂), and to prevent protein degradation (e.g., β-mercaptoethanol, protease inhibitors like PMSF and leupeptin). frontiersin.org The resulting homogenate is then centrifuged to remove cellular debris. frontiersin.org
When working with purified enzymes or commercial kits, it is essential to follow the manufacturer's instructions for reconstitution and dilution. For example, the substrate this compound is often supplied as a lyophilized powder that needs to be dissolved in a suitable solvent like DMSO to create a stock solution. glpbio.com This stock solution is then further diluted in the assay buffer to the desired final concentration. merckmillipore.com It is important to note that stock solutions in DMSO may degrade over time, with one source indicating a 15% degradation over 6 months when stored at -20°C. Therefore, it is recommended to prepare fresh dilutions and store stock solutions in aliquots to avoid repeated freeze-thaw cycles. glpbio.com
For assays involving biological fluids like human plasma, specific protocols are employed to measure elastase activity. The InnoZyme™ HNE Activity Assay kit, for example, utilizes an antibody-capture method where human neutrophil elastase is first immunocaptured on a microplate before the addition of the substrate. merckmillipore.com
Regardless of the sample type, it is crucial to keep samples and enzyme preparations on ice before initiating the assay to minimize any non-specific degradation or loss of activity. merckmillipore.com
Considerations for Purified Enzymes
In assays involving purified enzymes, this compound allows for the direct measurement of enzyme kinetics and inhibition. fishersci.comabcam.com This substrate is particularly useful for determining the activity of human leukocyte elastase and porcine pancreatic elastase. caymanchem.commpbio.comvwr.comavantorsciences.com It is considered a highly sensitive substrate for these enzymes. hongtide.comfishersci.com The assay's sensitivity is remarkable, capable of detecting human leukocyte elastase at concentrations as low as 11 picomolar. caymanchem.comglpbio.com The typical excitation and emission wavelengths for the released AMC fluorophore are in the ranges of 355-380 nm and 440-460 nm, respectively. caymanchem.comglpbio.combertin-bioreagent.com Studies have shown that the methoxy (B1213986) succinyl peptide, Ala-Ala-Pro-Val, is readily hydrolyzed by these elastases. caymanchem.comglpbio.com
| Enzyme | Detection Limit | Excitation (nm) | Emission (nm) |
| Human Leukocyte Elastase | 11 pM | 355-380 | 440-460 |
| Porcine Pancreatic Elastase | 18 pM | 355-380 | 440-460 |
This table summarizes the detection limits and spectral properties for elastase assays using this compound.
Use in Cell-Based Systems (In Vitro and Live Cells)
The application of this compound extends to in vitro and live cell-based assays, enabling the investigation of elastase activity in a more physiologically relevant context. fishersci.comabcam.com These assays are crucial for understanding the role of neutrophil elastase in various cellular processes and disease models. The substrate can be introduced to cell cultures to measure both intracellular and extracellular elastase activity.
Application in Conditioned Media
This compound is also suitable for measuring elastase activity in conditioned media, which is the supernatant collected from cell cultures. fishersci.comabcam.comechelon-inc.com This application is valuable for studying the secretion of elastases by cells in response to various stimuli. By analyzing the conditioned media, researchers can gain insights into the regulation of protease secretion and its impact on the extracellular environment. This method has been used to assess elastase activity in biological fluids. echelon-inc.com
Microdialysis Sampling Integration for In Situ Analysis
For in situ analysis of enzyme activity, this compound can be integrated with microdialysis sampling. nih.gov This advanced technique allows for the continuous monitoring of elastase activity in the extracellular space of tissues in living organisms. In this setup, the substrate is delivered through the microdialysis probe, and the cleavage product, AMC, is collected in the dialysate for subsequent analysis. nih.gov This approach provides real-time information on enzymatic processes as they occur in their native environment. nih.govnih.gov A study using porcine pancreatic elastase as a model demonstrated that the substrate could be infused through the probe, and the resulting products collected and analyzed. nih.gov
Advanced Detection and Analysis Techniques
The detection and analysis of this compound and its cleavage products can be enhanced by coupling traditional fluorescence-based assays with more sophisticated analytical methods.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Integration
Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) offers a powerful platform for the detailed analysis of this compound-based assays. nih.govcreative-biolabs.comnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. creative-biolabs.com LC-ESI-MS can be used to separate the intact substrate from its cleavage products, allowing for precise quantification of each component. nih.gov This method is particularly useful in complex biological samples where multiple enzymes and substrates may be present.
A study demonstrated that LC-ESI-MS could be used to analyze the dialysate from microdialysis sampling, identifying and quantifying the substrate and its products. nih.gov The system was able to resolve and quantify six different analytes based on their mass-to-charge ratios. nih.gov
Identification of Cleavage Products by Mass Spectrometry
Mass spectrometry is instrumental in unequivocally identifying the cleavage products of this compound. nih.gov In a study investigating elastase activity, the cleavage of the substrate resulted in the formation of N-methoxysuccinyl-Ala-Ala-Pro-Val and 7-amino-4-methylcoumarin (AMC). nih.gov Using extracted ion chromatograms, the mass-to-charge ratios (m/z) of the intact substrate and its products were confirmed. nih.gov This level of specificity is crucial for validating the enzymatic reaction and ensuring that the measured activity is indeed due to the targeted protease. For instance, in one study, the m/z values for the intact substrate, the N-terminal peptide fragment, and AMC were identified as 628, 471, and 176, respectively. nih.gov Mass spectrometry has also been used to determine the specific cleavage sites of human neutrophil elastase on other proteins. nih.gov
| Compound | Mass-to-Charge Ratio (m/z) [M+H]⁺ |
| This compound | 628 |
| N-methoxysuccinyl-Ala-Ala-Pro-Val | 471 |
| 7-amino-4-methylcoumarin (AMC) | 176 |
This table displays the identified mass-to-charge ratios of this compound and its cleavage products as determined by mass spectrometry. nih.gov
Research Applications and Contributions of Meosuc Ala Ala Pro Val Amc
Elucidation of Protease Mechanisms and Substrate Binding Sites
MeOSuc-Ala-Ala-Pro-Val-AMC is instrumental in studying the mechanisms of action and substrate specificity of serine proteases, particularly human neutrophil elastase (HNE) and porcine pancreatic elastase. The compound consists of a tetrapeptide sequence (Ala-Ala-Pro-Val) that is specifically recognized and cleaved by these elastases. nih.gov This cleavage occurs at the peptide bond between the valine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group.
Upon enzymatic hydrolysis, the highly fluorescent AMC moiety is released, resulting in a measurable increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescence allows researchers to perform kinetic studies and determine key enzymatic parameters. nih.gov The valine residue at the P1 position of the peptide is a critical determinant for the high specificity towards HNE.
The specificity of this compound is highlighted by the fact that it is avidly hydrolyzed by human leukocyte elastase and porcine pancreatic elastase but not by cathepsin G, another protease found in neutrophils. caymanchem.combertin-bioreagent.com This selectivity makes it an ideal tool for differentiating the activity of these enzymes in complex biological samples. caymanchem.com Furthermore, this substrate has been utilized in studies to map the extended substrate binding sites of proteases like cathepsin G and human leukocyte elastase, providing a deeper understanding of their structure-function relationships.
Screening and Development of Protease Inhibitors
The reliable and quantifiable fluorescence signal generated upon cleavage of this compound makes it an excellent tool for the discovery and characterization of protease inhibitors.
High-Throughput Screening Methodologies
The fluorogenic nature of this compound is well-suited for high-throughput screening (HTS) assays designed to identify new protease inhibitors. chemimpex.com These assays typically involve incubating the target enzyme with a library of potential inhibitor compounds and then adding the substrate. A reduction in the fluorescence signal compared to a control without an inhibitor indicates successful inhibition of the enzyme. This methodology allows for the rapid and efficient screening of large numbers of compounds, accelerating the initial stages of drug discovery. chemimpex.com The stability and specificity of the substrate enhance the reliability of these screening assays. chemimpex.com
Characterization of Inhibitor Potency
Once potential inhibitors are identified, this compound is used to characterize their potency and mechanism of inhibition. By measuring the rate of substrate hydrolysis at various inhibitor concentrations, researchers can determine key inhibitory constants such as the half-maximal inhibitory concentration (IC₅₀) and the steady-state inhibition constant (Kᵢ). For instance, this substrate was crucial in determining that rivulariapeptolides are potent elastase inhibitors with IC₅₀ values in the micromolar range.
In one study, aptamers designed to inhibit HNE were tested for their effect on the hydrolysis of this compound. Interestingly, while the aptamers inhibited the breakdown of a larger protein substrate (elastin), they did not significantly affect the cleavage of the smaller peptide substrate, providing insights into the size-dependent inhibitory mechanism of these aptamers. nih.gov The Lineweaver-Burk plot analysis from such experiments can also reveal the mode of inhibition (e.g., competitive, non-competitive). nih.gov
Investigation of Protease Roles in Biological Processes
The ability to accurately measure elastase activity using this compound has significantly contributed to our understanding of the role of these proteases in various physiological and pathological contexts.
Studies in Innate Immunity and Inflammation
Neutrophil elastase is a key player in the innate immune response and inflammation. nih.gov this compound is widely used in immunological research to quantify elastase activity in immune cells, particularly neutrophils, which are central to inflammatory responses. caymanchem.com For example, it has been used to investigate the role of neutrophil elastase in modulating bacterial virulence. One study demonstrated that neutrophil elastase, whose activity was confirmed using this substrate, could cleave specific outer membrane proteins of Moraxella catarrhalis, rendering the bacterium more susceptible to the host's complement system.
The substrate is also employed in studies of inflammatory lung diseases where excessive elastase activity is implicated in tissue damage. nih.gov
Research on Neutrophil Biology and Degranulation
Neutrophils, a type of white blood cell, contain granules filled with various effector proteins, including elastase. nih.gov The release of these granules, a process known as degranulation, is a critical step in the inflammatory response. This compound is a valuable tool for studying neutrophil degranulation by measuring the activity of released elastase. nih.govmdpi.com
In one study, this substrate was used to show that outer membrane vesicles (OMVs) from the bacterium Moraxella catarrhalis are potent inducers of neutrophil degranulation, leading to the release of active elastase. nih.gov The activity of the released elastase was quantified by measuring the cleavage of this compound. nih.govmdpi.com Such studies help to elucidate the mechanisms by which pathogens trigger inflammatory responses and contribute to our understanding of neutrophil biology. caymanchem.com
Analysis of Protease-Mediated Anti-Virulence Mechanisms (e.g., Bacterial Outer Membrane Protein Degradation)
This compound is a critical tool for investigating how host proteases, like neutrophil elastase, can counteract bacterial virulence. This process often involves the degradation of essential bacterial proteins, such as those found on the outer membrane.
Researchers utilize this substrate to precisely measure the enzymatic activity of neutrophil elastase in experimental setups. For instance, studies have used this compound to confirm the proteolytic activity of HNE against specific outer membrane proteins (OMPs) of pathogens like Moraxella catarrhalis. mdpi.com In one study, after confirming HNE activity with the substrate, researchers demonstrated that HNE could cleave key virulence-associated OMPs. mdpi.com This degradation rendered the bacteria more susceptible to the host's complement system, a crucial part of the innate immune response. mdpi.com
The substrate is also used to quantify the amount of elastase released by neutrophils when challenged with bacteria or their components, providing insight into the host's immune response. mdpi.com By measuring the fluorescence released from this compound, scientists can correlate elastase activity with the degradation of bacterial targets and the subsequent reduction in virulence. mdpi.com
Table 1: Research Findings on HNE-Mediated Effects on M. catarrhalis
| Experimental Focus | Method | Key Finding | Reference |
|---|---|---|---|
| HNE Activity Confirmation | Fluorogenic assay with this compound | Confirmed the enzymatic activity of the neutrophil elastase used in the experiments. | mdpi.com |
| OMP Degradation | Incubation of bacterial outer membrane vesicles with HNE, followed by protein analysis. | HNE proteolytically degrades several OMPs associated with bacterial virulence. | mdpi.com |
| Complement Susceptibility | Treatment of bacteria with HNE followed by incubation with normal human serum. | HNE-treated bacteria showed significantly increased susceptibility to complement-mediated killing. | mdpi.com |
Applications in Peptide Design and Protein Engineering
The specific peptide sequence, Ala-Ala-Pro-Val, is a well-established recognition site for human neutrophil elastase. This makes this compound an invaluable resource in the fields of peptide design and protein engineering. chemimpex.com
Its primary applications in this area include:
Screening for Novel Inhibitors: Researchers use this compound in high-throughput screening assays to identify and characterize new inhibitors of elastase. nih.govrsc.org In these assays, a potential inhibitor is incubated with elastase, and the substrate is then added. A reduction in the rate of fluorescence increase indicates that the compound is inhibiting the enzyme's activity. rsc.org This is a fundamental step in developing therapeutic agents for inflammatory diseases where elastase activity is dysregulated. nih.gov
Engineering Specificity: The substrate helps in engineering proteins with modified or enhanced stability and activity. chemimpex.com By understanding the interaction between elastase and this specific peptide sequence, scientists can design peptide-based therapeutics or modify existing proteins to either resist or invite cleavage by elastase, depending on the desired outcome. chemimpex.com
Investigating Enzyme Kinetics: The compound is used to study the kinetics of both wild-type and engineered proteases. chemimpex.com It allows for the determination of key parameters like the Michaelis-Menten constant (Km), which for human leukocyte elastase is approximately 362 μM with this substrate. glpbio.com This information is crucial for comparing enzyme efficiency and understanding the effects of mutations introduced during protein engineering.
Table 2: Application of this compound in Inhibitor Screening
| Assay Component | Purpose | Typical Concentration | Reference |
|---|---|---|---|
| Human Neutrophil Elastase (HNE) | The target enzyme. | 25 nM | nih.gov |
| This compound | Fluorogenic substrate to measure HNE activity. | 200 µM - 1.5 mM | nih.govrsc.org |
| Test Compound (e.g., Aptamer, small molecule) | Potential inhibitor being screened. | 0 - 5 µM | nih.gov |
Diagnostic Research for Protease Activity Detection
The high sensitivity of this compound makes it a candidate for use in diagnostic research, particularly for detecting elevated elastase activity associated with various diseases. chemimpex.com Dysregulated neutrophil elastase activity is a hallmark of several inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and influenza-related lung damage. nih.gov
In a research context, this substrate has been used to measure elastase levels in complex biological samples like bronchoalveolar lavage (BAL) fluid, serum, and tissue extracts. nih.gov For example, elevated elastase activity in the BAL fluid of patients with lung conditions can be quantified by measuring the cleavage of this compound. nih.gov This can help correlate protease levels with disease severity and monitor inflammatory responses.
Specialized assay kits have been developed that incorporate this substrate. merckmillipore.com These kits often use an antibody to first capture human neutrophil elastase from a sample, followed by the addition of this compound to quantify the enzymatic activity of the captured protease. merckmillipore.com Such methods provide a highly specific and sensitive means of detecting active elastase, with detection limits as low as 11 pM for human leukocyte elastase. caymanchem.comglpbio.combertin-bioreagent.com This capability is vital for developing potential biomarkers for early disease diagnosis and for monitoring the effectiveness of anti-inflammatory therapies. chemimpex.com
Comparative Analysis of Meosuc Ala Ala Pro Val Amc with Other Peptidic Substrates
Comparison with Chromogenic Substrates (e.g., p-nitroanilide derivatives)
Chromogenic substrates, which produce a colored product upon enzymatic cleavage, represent a traditional method for measuring enzyme activity. The most direct chromogenic counterpart to MeOSuc-Ala-Ala-Pro-Val-AMC is MeOSuc-Ala-Ala-Pro-Val-pNA, where the fluorophore AMC is replaced by a p-nitroanilide (pNA) group. nih.govmedchemexpress.com Upon cleavage by elastase, free p-nitroaniline is released, which can be quantified spectrophotometrically by measuring the change in absorbance, typically around 405 nm. sigmaaldrich.commerckmillipore.com
While both substrate types are designed to measure elastase activity, they differ significantly in their detection sensitivity. Fluorogenic assays using substrates like this compound are inherently more sensitive than colorimetric assays using pNA-based substrates. nih.govgoogle.com The fluorescence emission provides a much stronger signal over background compared to the change in absorbance, allowing for the detection of lower enzyme concentrations. For instance, this compound can detect human leukocyte elastase concentrations as low as 11 pM. caymanchem.comglpbio.combertin-bioreagent.com Although its pNA counterpart is described as being significantly more sensitive than older, conventional substrates, fluorometric detection generally offers superior sensitivity. sigmaaldrich.commerckmillipore.comnih.gov This high sensitivity is a key advantage for applications involving samples with low enzyme abundance. biosynth.com
| Feature | This compound (Fluorogenic) | MeOSuc-Ala-Ala-Pro-Val-pNA (Chromogenic) |
|---|---|---|
| Detection Principle | Release of fluorescent AMC group | Release of chromogenic pNA group |
| Detection Method | Fluorometry | Spectrophotometry (Absorbance) |
| Typical Wavelength | Ex: ~380 nm / Em: ~460 nm chemicalbook.com | ~405 nm sigmaaldrich.commerckmillipore.com |
| Relative Sensitivity | Very High caymanchem.comnih.gov | High (compared to older substrates), but generally lower than fluorogenic sigmaaldrich.comgoogle.com |
| Primary Application | Quantitative kinetic studies, high-throughput screening, low-abundance enzyme detection chemimpex.com | Routine enzyme assays, qualitative detection nih.govbiosynth.com |
Comparison with Other Fluorogenic Substrates (e.g., AFC, different peptide sequences)
Within the category of fluorogenic substrates, variations in both the fluorescent reporter group and the peptide sequence offer a range of options tailored to specific experimental needs.
A common alternative to the AMC fluorophore is 7-amino-4-trifluoromethylcoumarin (AFC). caymanchem.com MeOSuc-Ala-Ala-Pro-Val-AFC is a highly specific substrate for neutrophil elastase. medchemexpress.commedchemexpress.com The primary advantage of AFC over AMC is its spectral properties; AFC and its derivatives are excited at a higher wavelength (~380-400 nm) and emit light at a longer wavelength (~500 nm) compared to AMC (Em: ~440-460 nm). caymanchem.comabcam.com This red shift in emission can be beneficial in reducing background interference from the autofluorescence of biological samples, which is often more pronounced at lower wavelengths. caymanchem.com
The peptide sequence itself is a critical determinant of substrate specificity. While Ala-Ala-Pro-Val is highly specific for elastases, other sequences are used to target different enzymes or to fine-tune elastase detection. caymanchem.com For example, replacing the P1 valine residue with methionine (MeOSuc-Ala-Ala-Pro-Met-AMC) broadens the substrate's specificity to include chymotrypsin-like proteases. medchemexpress.com Simpler peptide sequences, such as Suc-Ala-Ala-Ala-AMC or Suc-Ala-Pro-Ala-AMC, are also used as elastase substrates, though they may exhibit different kinetic profiles or specificity compared to the tetrapeptide sequence. medchemexpress.compeptanova.de
| Substrate | Fluorophore | Peptide Sequence | Primary Target/Specificity | Kinetic Parameter (Km) |
|---|---|---|---|---|
| This compound | AMC | MeOSuc-Ala-Ala-Pro-Val | Human Leukocyte & Porcine Pancreatic Elastase; not Cathepsin G caymanchem.comglpbio.com | 140 µM (HLE) chemicalbook.com / 362 µM medchemexpress.com |
| MeOSuc-Ala-Ala-Pro-Val-AFC | AFC | MeOSuc-Ala-Ala-Pro-Val | Highly specific for Neutrophil Elastase medchemexpress.comabcam.com | 130 µM (Leukocyte Elastase) abcam.com |
| MeOSuc-Ala-Ala-Pro-Met-AMC | AMC | MeOSuc-Ala-Ala-Pro-Met | Elastases and Chymotrypsin-like proteases medchemexpress.com | Not specified |
| Suc-Ala-Ala-Ala-AMC | AMC | Suc-Ala-Ala-Ala | Elastase or elastase-like enzymes medchemexpress.com | Not specified |
Advantages and Limitations in Specific Research Contexts
The choice of this compound as a substrate comes with distinct advantages and certain limitations depending on the research application.
Advantages:
High Sensitivity and Specificity: The substrate's fluorogenic nature allows for the detection of picomolar levels of elastase, making it ideal for samples with low enzyme concentrations. caymanchem.combertin-bioreagent.com Its peptide sequence is selectively cleaved by key elastases and not by related proteases like cathepsin G, ensuring targeted measurements. caymanchem.comchemicalbook.com
Real-Time Kinetic Analysis: The continuous release of the fluorescent AMC group enables real-time monitoring of enzymatic reactions. This is invaluable for detailed kinetic studies, determining enzyme inhibition constants (Kᵢ), and for high-throughput screening of potential elastase inhibitors in drug discovery. chemimpex.com
Broad Research Utility: It is a versatile tool used across multiple fields, from studying the role of neutrophil elastase in inflammatory diseases like COPD and cystic fibrosis to basic biochemical characterization of proteases.
Limitations:
Potential for Assay Interference: As with all fluorescence-based assays, results can be skewed by compounds that have intrinsic fluorescence or that quench the signal of the AMC fluorophore. caymanchem.com For example, trace metals have been reported to suppress AMC fluorescence.
Relevance to Physiological Substrates: this compound is a small, synthetic peptide. In certain research contexts, particularly when studying inhibitors, its cleavage may not perfectly represent the enzyme's action on large, complex physiological substrates like elastin. nih.gov Studies have shown that some inhibitors can block the degradation of large proteins by elastase without affecting the hydrolysis of this small peptide substrate, a phenomenon dependent on the substrate's molecular weight. nih.govcore.ac.uk
Spectral Overlap: The excitation and emission spectra of AMC are in the lower visible range (blue fluorescence), which can overlap with the natural autofluorescence of cells, tissues, and certain assay components. caymanchem.com In such cases, substrates with longer-wavelength fluorophores like AFC may be more suitable.
Emerging Research Directions and Future Perspectives
Development of Modified MeOSuc-Ala-Ala-Pro-Val-AMC Variants
While this compound remains a gold standard for routine assays, research is actively pursuing the development of modified versions to enhance sensitivity, specificity, or adapt the substrate for new applications. nih.gov These modifications often target the peptide sequence, the N-terminal blocking group, or the C-terminal reporter group.
One area of development involves substituting the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore with other reporter molecules. An early variant utilized p-nitroanilide (pNA) as a chromogenic leaving group, creating MeOSuc-Ala-Ala-Pro-Val-pNA. nih.gov This substrate allows for colorimetric detection of elastase activity. nih.gov Another approach involves creating activity-based probes by replacing the reporter group with a reactive "warhead" that covalently binds to the active site of the enzyme. An example is MeO-Suc-Ala-Ala-Pro-Val-CH2Cl, which acts as an effective chloromethyl ketone (CMK) inhibitor of neutrophil elastase. nih.gov
A significant advancement has been the conjugation of the peptide substrate to nanostructures. Researchers have successfully attached a variant of the elastase substrate to cotton cellulose (B213188) nanocrystals (CNC), creating a novel biosensor. nih.govresearchgate.net This modification, with a structure like CNC-(O-C(O)Gly-NHC(O))succinyl-Ala-Pro-Ala-AMC, leverages the high specific surface area of nanocrystals to potentially increase the local concentration of the substrate and enhance detection sensitivity. researchgate.netclinmedjournals.org
Furthermore, the core peptide sequence itself is being adapted to create probes for other proteases by altering the amino acid sequence to match the recognition sites of enzymes like cathepsins, caspases, and matrix metalloproteinases (MMPs). nih.gov
| Variant | Modification | Detection Principle | Primary Application | Reference |
| MeOSuc-Ala-Ala-Pro-Val-pNA | AMC group replaced with p-nitroanilide (pNA). | Colorimetric | Routine quantification of neutrophil elastase activity. | nih.gov |
| MeO-Suc-Ala-Ala-Pro-Val-CH2Cl | AMC group replaced with a chloromethyl ketone (CMK) warhead. | Covalent Inhibition | Sensitive assay for neutrophil elastase activity inhibition. | nih.gov |
| CNC-(O-C(O)Gly-NHC(O))succinyl-Ala-Pro-Ala-AMC | Peptide substrate conjugated to cotton cellulose nanocrystals (CNC). | Fluorogenic | Development of highly sensitive biosensors for elastase. | nih.govresearchgate.net |
| CFP-linker-YFP FRET probe | Elastase recognition sequence used as a linker between Cyan (CFP) and Yellow (YFP) fluorescent proteins. | FRET (Förster Resonance Energy Transfer) | High-affinity monitoring of neutrophil elastase activity. | nih.gov |
Integration into Novel Biosensor Platforms
The integration of this compound and its derivatives into advanced biosensor platforms is a rapidly evolving field aimed at creating tools for point-of-care diagnostics and real-time environmental monitoring. researchgate.netclinmedjournals.org These platforms seek to combine the substrate's specificity with novel signal transduction and amplification mechanisms.
Nanocellulose-Based Biosensors: A promising approach involves immobilizing elastase substrates onto nanocellulose materials. clinmedjournals.org For instance, peptide-based sensors using substrates like Suc-Ala-Ala-Pro-Val-AMC have been attached to cotton cellulose nanocrystals (CNC). researchgate.netclinmedjournals.org This method capitalizes on the high surface area of nanocellulose, which allows for a higher density of peptide attachment compared to traditional materials like filter paper. clinmedjournals.org The result is a sensor that demonstrates enhanced relative activity and sensitivity for detecting human neutrophil elastase (HNE). researchgate.netclinmedjournals.org These nanocellulose conjugates can be incorporated into various formats, including composites and aerogels, to create versatile diagnostic interfaces. clinmedjournals.org
FRET-Based Biosensors: Förster Resonance Energy Transfer (FRET) provides a powerful mechanism for developing highly sensitive protease probes. nih.gov In this design, two different fluorescent proteins, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP), are linked by a peptide sequence recognized by a specific protease. nih.gov When the peptide linker is intact, excitation of the donor (CFP) results in energy transfer to the acceptor (YFP), which then emits light. Cleavage of the linker by the target protease separates the two fluorophores, disrupting FRET and leading to a change in the fluorescent signal. A FRET-based probe using a neutrophil elastase recognition sequence was shown to have a 200-fold higher affinity than the standard chromogenic substrate, MeO-Succinyl-AAPV-pNA. nih.gov
Graphene Oxide Platforms: Another innovative strategy employs graphene oxide (GO) as a fluorescence quencher. In one model, a fluorophore-labeled peptide substrate is brought into proximity with a GO sheet, which quenches its fluorescence. researchgate.net When the target protease, such as pancreatic elastase, cleaves the peptide, the fluorophore is released from the GO surface, restoring its fluorescence. researchgate.net The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, offering a sensitive detection method. researchgate.net
| Biosensor Platform | Core Technology | Mechanism of Action | Key Advantage | Reference |
| Peptide-Nanocellulose Conjugates | Immobilization of peptide substrate on cellulose nanocrystals (CNC). | Cleavage of the substrate (e.g., Suc-Ala-Ala-Pro-Val-AMC) releases a fluorophore (AMC). | High specific surface area of CNC enhances sensor efficiency and sensitivity. | researchgate.netclinmedjournals.org |
| FRET Probes | A protease-specific peptide links two distinct fluorescent proteins (e.g., CFP and YFP). | Protease cleavage separates the fluorescent proteins, disrupting FRET and altering the emission spectrum. | Very high affinity and sensitivity for the target protease. | nih.gov |
| Graphene Oxide (GO) Sensors | A fluorophore-labeled peptide is adsorbed onto a GO surface. | Protease cleavage releases the fluorophore from the quenching effect of the GO sheet, restoring fluorescence. | Signal amplification based on enzymatic turnover. | researchgate.net |
Advancements in Protease Activity Imaging Techniques
The development of substrates like this compound has been instrumental in the advancement of molecular imaging technologies. These techniques move beyond static measurements to allow for the dynamic and spatial visualization of protease activity within cellular and tissue contexts, which is crucial for understanding disease progression at an early stage. nih.gov
One of the primary applications is in fluorescence-based imaging. The cleavage of this compound by elastase releases the highly fluorescent AMC molecule, providing a direct and quantifiable signal of enzymatic activity that can be measured in real-time. caymanchem.com This enables dynamic studies of proteolytic processes under various physiological conditions.
Building on this, FRET-based probes enable more sophisticated imaging. The ratiometric signal change inherent to FRET systems provides a robust and sensitive method for imaging protease activity in living cells and has been applied to visualize the activity of neutrophil elastase and other proteases like caspases. nih.gov
More recent advancements combine the use of specific substrates with powerful analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). One study demonstrated that by infusing this compound through a microdialysis sampling probe into a solution containing elastase, the resulting cleavage products could be collected and precisely quantified using LC-ESI-MS. nih.gov This method allows for the in situ determination of enzymatic activity external to the probe and offers the potential for multiplexed analysis of different protease activities simultaneously by identifying the unique peptide products of each reaction. nih.gov Such techniques are paving the way for detailed functional imaging of the extracellular environment in both research and clinical settings. nih.govnih.gov
Q & A
Q. What statistical and computational tools are recommended for analyzing time-resolved fluorescence data from this substrate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
